molecular formula C11H2F20O2 B1489474 2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate CAS No. 1244856-11-8

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate

Cat. No. B1489474
CAS RN: 1244856-11-8
M. Wt: 546.1 g/mol
InChI Key: DYCCIPNHHNSTOB-UHFFFAOYSA-N
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Description

“2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is a fluorinated polymer used to develop low refractive index optical materials and various optoelectronics including organic photovoltaics, organic field-effect transistors (OFETs), and polymer light-emitting diodes because of its high mechanical strength, high thermal stability, chemical inertness, low dielectric constants, and low water absorptivity .


Molecular Structure Analysis

The linear formula for “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is H2C=C(CH3)CO2CH2CF2CF2CF3 .


Chemical Reactions Analysis

This compound has been used in the copolymerization of 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) and butyl acrylate (BA), i.e., the two monomers having semi-fluorinated and non-fluorinated pendant groups of equal length (C-4) via reversible addition-fragmentation chain transfer (RAFT) polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” include a refractive index of 1.341, a boiling point of 134-136 °C, and a density of 1.345 g/mL at 25 °C .

Scientific Research Applications

Analytical Methods for Biomonitoring

A study developed an analytical method to monitor perfluorocarboxylic acids, including perfluoroheptanoic acid (PFHpA), in human urine. This method facilitates the assessment of exposure to these compounds, showing that perfluorohexanoic and perfluoroheptanoic acids were detectable in urine samples of researchers handling these compounds, indicating rapid elimination within 15 hours post-exposure (Jurado‐Sánchez et al., 2014).

Environmental Distribution and Effects

Research on the distribution profiles of per- and polyfluoroalkyl substances (PFASs) in the East and South China Seas highlighted the detection of several PFASs, including perfluoroheptanoate (PFHpA), across various water samples. The study suggests that river fluxes and ocean currents significantly influence the distribution of these compounds (Zheng et al., 2017).

Remediation Techniques

Investigations into remediation techniques for soil contaminated with perfluorooctanoic acid (PFOA) demonstrated that pulsed corona discharge plasma could effectively degrade PFOA, with significant decomposition into shorter-chain by-products, including perfluoroheptanoic acid (PFHpA). This method not only degrades PFOA but also potentially improves soil fertility, indicating a promising approach for remediation of PFOA-polluted soil (Zhan et al., 2019).

Photodegradation Studies

Photodegradation of PFOA using 185 nm vacuum ultraviolet (VUV) light resulted in significant degradation and defluorination, producing shorter-chain perfluorinated carboxylic acids (PFCAs) including PFHpA as intermediates. This study provides insights into potential pathways for the environmental breakdown of perfluorinated acids (Chen et al., 2007).

Toxicity and Environmental Impact

Evaluation of the acute toxicity of a series of perfluorinated carboxylic acids, including PFHpA, using various in vitro test systems showed that these compounds possess very low acute biological activity. A correlation was observed between the toxicity and the chain length of the perfluorocarbon, suggesting that longer-chain acids are more toxic (Mulkiewicz et al., 2007).

Mechanism of Action

Safety and Hazards

“2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Biochemical Analysis

Biochemical Properties

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially altering their activity and function. The compound’s fluorinated nature allows it to form strong interactions with hydrophobic regions of proteins, influencing their conformation and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can modulate cell signaling pathways by interacting with membrane proteins and receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s fluorinated structure allows it to form stable complexes with proteins, affecting their function and stability. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular function, including alterations in metabolic processes and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s activity and impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells. Its interactions with metabolic pathways can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, influencing its distribution within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular function. Its localization can impact its activity and interactions with other biomolecules within the cell .

properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H2F20O2/c12-3(13,5(16,17)10(26,27)28)1-33-2(32)4(14,15)6(18,19)7(20,21)8(22,23)9(24,25)11(29,30)31/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCCIPNHHNSTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H2F20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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